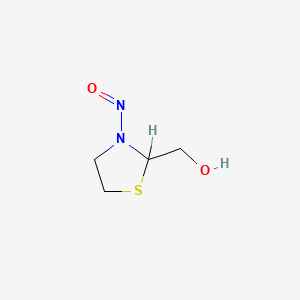

(3-nitroso-1,3-thiazolidin-2-yl)methanol

CAS No.: 92134-93-5

Cat. No.: VC13631637

Molecular Formula: C4H8N2O2S

Molecular Weight: 148.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92134-93-5 |

|---|---|

| Molecular Formula | C4H8N2O2S |

| Molecular Weight | 148.19 g/mol |

| IUPAC Name | (3-nitroso-1,3-thiazolidin-2-yl)methanol |

| Standard InChI | InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2 |

| Standard InChI Key | ITBDROATCZHGRZ-UHFFFAOYSA-N |

| SMILES | C1CSC(N1N=O)CO |

| Canonical SMILES | C1CSC(N1N=O)CO |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (3-nitroso-1,3-thiazolidin-2-yl)methanol, reflecting its core thiazolidine ring system with nitroso (-N=O) and hydroxymethyl (-CH₂OH) substituents . Alternative nomenclature includes:

-

2-Hydroxymethyl-N-nitrosothiazolidine

-

3-Nitrosothiazolidine-2-methanol

-

CCRIS 5495 (Chemical Carcinogenesis Research Information System identifier) .

Table 1 summarizes critical identifiers:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 92134-93-5, 979-02-2* | |

| Molecular Formula | C₄H₈N₂O₂S | |

| SMILES Notation | C1CSC(N1N=O)CO | |

| InChI Key | ITBDROATCZHGRZ-UHFFFAOYSA-N | |

| UNII Identifier | 9H65BYW9AP |

*Note: CAS number discrepancy requires verification with supplier specifications .

Structural Characteristics

The molecule features a saturated five-membered thiazolidine ring (C-S-C-N-C linkage) with:

-

Nitroso group at position 3, introducing planarity and redox activity

-

Hydroxymethyl substituent at position 2, contributing to hydrogen bonding capacity

-

Chair conformation predominance in the thiazolidine ring, as evidenced by 3D conformational analysis .

The nitroso group's electron-withdrawing nature creates a polarized N=O bond (1.21 Å theoretical length) that influences ring aromaticity and reaction kinetics .

Physicochemical Profile

Computed Molecular Properties

Advanced computational modeling reveals these key characteristics:

Table 2: Quantum Chemical Properties

These properties suggest moderate hydrophilicity (XLogP3 = 0.1) and significant hydrogen bonding potential, making the compound soluble in polar aprotic solvents like dimethyl sulfoxide (predicted solubility >50 mg/mL) .

Spectroscopic Signatures

While experimental spectral data remains unpublished, theoretical predictions indicate:

-

IR Spectroscopy: Strong N=O stretch at 1480-1520 cm⁻¹ and O-H stretch at 3200-3400 cm⁻¹

-

NMR (¹H): Three distinct proton environments - thiazolidine ring protons (δ 3.1-3.8 ppm), hydroxymethyl group (δ 4.2 ppm), and nitroso-adjacent CH₂ (δ 2.8 ppm)

-

Mass Spectrometry: Base peak at m/z 148.03 (M⁺) with fragmentation patterns showing loss of hydroxymethyl group (m/z 117) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume